2-(2-Methylpyridin-3-yl)acetic acid

Übersicht

Beschreibung

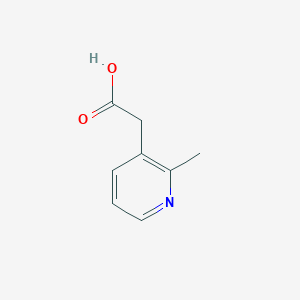

2-(2-Methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with arylboronic acids to produce the desired pyridine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, solvents, and catalysts. For example, the Suzuki cross-coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or water).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpyridin-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Nitrophenyl)acetic acid: This compound has a similar structure but contains a nitro group instead of a methyl group.

Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a similar pyridine-based structure but include an imidazo ring.

Uniqueness

2-(2-Methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

2-(2-Methylpyridin-3-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits various pharmacological properties, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_9N_O_2, with a molecular weight of 163.17 g/mol. The compound features a pyridine ring substituted with an acetic acid moiety, which is crucial for its biological interactions. The presence of the methyl group at the 2-position of the pyridine ring influences its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have been tested against various bacterial strains, showing varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyridine Derivative A | 56 | S. aureus |

| Pyridine Derivative B | 55 | E. coli |

The specific MIC values for this compound are yet to be determined but are anticipated to be comparable to those of other pyridine derivatives based on structural similarities.

Anti-inflammatory Effects

Studies have indicated that certain pyridine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests that this compound may also possess similar effects, potentially making it useful in treating inflammatory diseases.

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. The specific mechanisms and efficacy of this compound as an enzyme inhibitor require further investigation.

Case Study 1: Antimicrobial Screening

In a study published in Molecules, various pyridine derivatives were screened for their antimicrobial activity against a panel of pathogens. The results showed promising activity for several compounds, with some achieving MIC values below 100 µg/mL against resistant strains . This highlights the potential of structurally related compounds like this compound in combating antibiotic resistance.

Case Study 2: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of pyridine derivatives reported that certain compounds significantly reduced inflammation markers in vitro. The findings suggest that these compounds could be developed into therapeutic agents for inflammatory conditions . Future studies should explore whether this compound exhibits similar effects.

Research Findings

Recent literature emphasizes the need for further exploration of the biological activities associated with this compound:

- Antimicrobial Properties : Preliminary data suggest potential efficacy against various bacterial strains.

- Enzyme Interaction : Studies indicate possible interactions with key enzymes involved in inflammatory pathways.

- Therapeutic Potential : Given its structural characteristics, there is a strong rationale for investigating its use in drug development.

Eigenschaften

IUPAC Name |

2-(2-methylpyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWBNUQVZJTJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.